N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea]
Overview
Description
N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] is 462.22670545 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis and Binding Characteristics
N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] and related compounds have been studied for their unique conformations and potential for binding interactions. For instance, derivatives formed by selective alkylation processes have been investigated, highlighting their conformational dependence on substituent types. These compounds exhibit preferences for certain metal ions, suggesting their application in selective binding and sensing technologies (Kumar et al., 1999).
Biomimetic Coordination Chemistry
In the realm of biomimetic coordination chemistry, bis-guanidine ligands based on similar structural frameworks have been synthesized. These compounds showcase a wide range of applications from facilitating selective metal ion coordination to contributing to the development of synthetic enzymes and receptors that mimic natural processes (Herres‐Pawlis et al., 2005).
Gelation and Material Science
Compounds utilizing a similar bis(urea) structure based on phenylene spacers have shown to be highly effective as low molecular weight gelators. Their unique molecular architecture facilitates the formation of stable gels, suggesting their potential use in the creation of novel materials with specific mechanical properties (Smith et al., 2022).
Corrosion Inhibition
Research has also focused on the application of phenylenebis(methylene)bis(urea) derivatives as corrosion inhibitors for metals in acidic environments. These compounds have demonstrated significant efficacy in protecting metal surfaces, thus having implications for industrial applications in reducing corrosion rates (Singh & Quraishi, 2016).
Supramolecular Chemistry
The structural elements of N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea] contribute to the formation of supramolecular polymers. These materials display interesting properties due to intermolecular hydrogen bonding, suggesting applications in the development of novel polymeric materials with unique physical characteristics (Boileau et al., 2000).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[3-[[(4-ethoxyphenyl)carbamoylamino]methyl]phenyl]methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-3-33-23-12-8-21(9-13-23)29-25(31)27-17-19-6-5-7-20(16-19)18-28-26(32)30-22-10-14-24(15-11-22)34-4-2/h5-16H,3-4,17-18H2,1-2H3,(H2,27,29,31)(H2,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICCISYKQIYGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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